

Application Note: Synthesis of Adipic Acid from Mucic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *mucic acid*

Cat. No.: *B166337*

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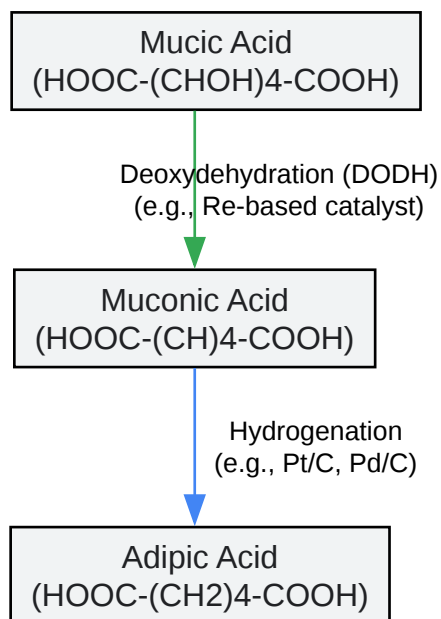
Introduction

Adipic acid is a crucial dicarboxylic acid primarily used in the production of nylon-6,6 polyamide, as well as in polyurethanes, plasticizers, and lubricants.[1][2][3] Traditionally, adipic acid is manufactured from petroleum-based feedstocks like cyclohexane, a process that raises environmental concerns due to the use of non-renewable resources and the emission of nitrous oxides.[1][4] A sustainable alternative is the synthesis of adipic acid from renewable biomass.

Mucic acid (also known as galactaric acid), an aldaric acid obtainable through the nitric acid oxidation of galactose, presents a promising bio-based precursor for adipic acid production.[5] [6] This application note details highly efficient chemical processes for the conversion of **mucic acid** to adipic acid, providing detailed protocols and comparative data for researchers in sustainable chemistry and materials science.

Overall Reaction Pathway

The conversion of **mucic acid** to adipic acid is typically achieved through a two-step process involving deoxydehydration (DODH) followed by hydrogenation.[1][4] The intermediate product is muconic acid.[4]



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Figure 1: Chemical conversion pathway from **mucic acid** to adipic acid.

Experimental Protocols

Herein are detailed protocols for the synthesis of adipic acid and its esters from **mucic acid**, based on highly efficient methods reported in the literature.

Protocol 1: One-Pot Synthesis of Adipic Acid Esters from Mucic Acid

This protocol describes a one-pot reaction that combines the deoxydehydration and transfer hydrogenation steps to produce adipic acid esters directly from **mucic acid**.^{[4][7][8]}

Materials:

- **Mucic acid** (1 mmol, 210 mg)
- Methyltrioxorhenium (MTO) (0.05 mmol, 12 mg)
- p-Toluenesulfonic acid (TsOH) (0.05 mmol, 12 mg)

- 3-Pentanol (20.0 mL)
- 5% Platinum on activated carbon (Pt/C) (10.0 mg)
- Pressure flask
- Stir plate with heating
- Filtration apparatus (e.g., Celite)
- Rotary evaporator

Procedure:

- Charge a pressure flask with **mucic acid** (210 mg), MTO (12 mg), TsOH (12 mg), and 3-pentanol (20.0 mL).^{[7][8]}
- Stir the reaction mixture at 120°C for 12 hours. To facilitate the removal of water produced during the reaction, a water separator can be employed, or the reaction can be conducted under a flow of air.^{[4][7][8]}
- After the initial 12 hours, cool the mixture and add 5.0% Pt/C (10.0 mg) to the flask.^{[7][8]}
- Seal the flask and stir the reaction mixture at a higher temperature, such as 160°C to 200°C, for an additional 12-24 hours.^{[7][8]}
- Cool the reaction mixture to room temperature.
- Separate the catalysts by filtration through a pad of Celite-545.^{[4][7]}
- Remove the solvent (3-pentanol) from the filtrate by evaporation under reduced pressure to obtain the crude adipic acid ester.^[7]
- The product can be purified by flash column chromatography if necessary.^[4]

Protocol 2: Hydrolysis of Adipic Acid Esters to Adipic Acid

This protocol is for the final conversion of the synthesized adipic acid esters into free adipic acid.^[4]

Materials:

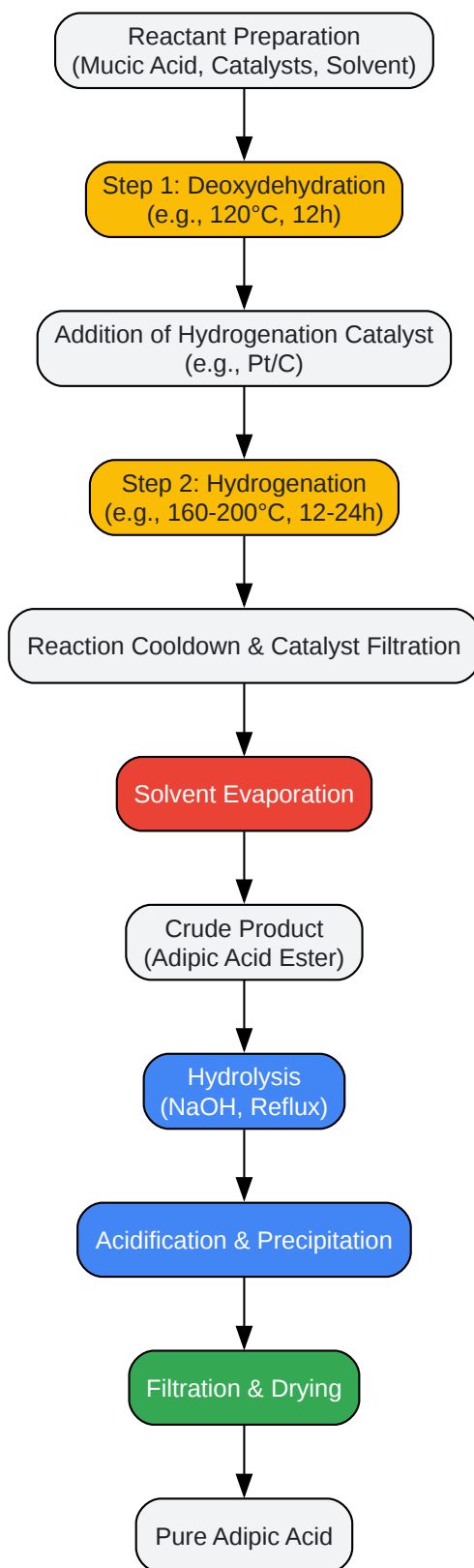
- Adipic acid dipentyl ester (1 mmol, 286.0 mg)
- Sodium hydroxide (NaOH) solution (0.133 M in 1:2 EtOH/H₂O, 15.0 mL)
- Deionized water
- Hydrochloric acid (HCl) for acidification
- Round-bottom flask with reflux condenser
- Rotary evaporator

Procedure:

- Dissolve the adipic acid ester (286.0 mg) in the sodium hydroxide solution (15.0 mL) in a round-bottom flask.^[4]
- Reflux the mixture for 12 hours.^[4]
- After reflux, evaporate the reaction mixture to dryness.^[4]
- Dissolve the resulting solid in 10.0 mL of deionized water.^[4]
- Acidify the solution with HCl to precipitate the adipic acid.
- Filter the mixture to collect the adipic acid solid.
- Wash the solid with cold deionized water and dry under vacuum at 60°C overnight. An isolated yield of 94% can be achieved.^[7]

Experimental Workflow

The general workflow for the synthesis and purification of adipic acid from **mucic acid** is illustrated below.



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Figure 2: General laboratory workflow for the one-pot synthesis of adipic acid.

Data Presentation

The efficiency of converting **mucic acid** to adipic acid is highly dependent on the catalytic system and reaction conditions.

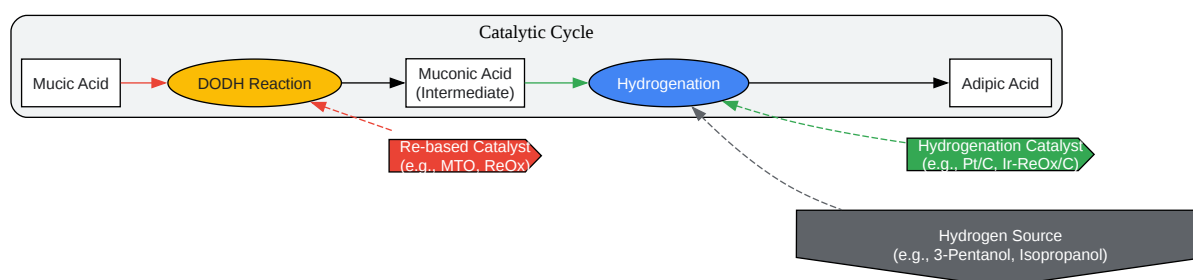
Table 1: Comparison of Catalytic Systems and Yields

Precursor	Catalyst System	Solvent/Reductant	Temperature (°C)	Time (h)	Product	Yield (%)	Reference
Mucic Acid	MTO, Pt/C	3-Pentanol	120 then 160	12 + 12	Adipic Acid Esters	98	[4]
Mucic Acid	MTO, Pt/C	3-Pentanol	200	48	Adipic Acid Ester	75	[8]
Mucic Acid	Ir-ReOx/C (0.05 wt% Ir)	Isopropanol	220	24	Diisopropyl Adipate	59	[2]
Mucic Acid	Ir-ReOx/C (0.05 wt% Ir)	Isopropanol	200	48	Adipates	63	[2]
Muconic Acid	Pt/C	3-Pentanol	200	12-24	Adipic Acid / Monoester	>99	[8]
Adipic Ester	NaOH	EtOH/H ₂ O	Reflux	12	Adipic Acid (from hydrolysis)	94	[4][7]

MTO: Methyltrioxorhenium

Catalytic Mechanism Overview

The process involves a bifunctional catalytic system. The rhenium-based catalyst is active for the deoxydehydration (DODH) of **mucic acid** to muconic acid, while the noble metal catalyst (Pt or Ir) facilitates the subsequent hydrogenation of the unsaturated intermediate to adipic acid or its esters.[2]



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Figure 3: Logical relationship of the bifunctional catalytic process.

Conclusion

The conversion of **mucic acid** to adipic acid represents a highly efficient and sustainable route for producing a key industrial chemical from renewable resources.[1][4] The use of rhenium-catalyzed deoxydehydration followed by platinum-group metal-catalyzed hydrogenation allows for near-quantitative yields of adipic acid or its esters.[4] One-pot procedures further enhance the attractiveness of this method by simplifying the synthetic process.[7][8] The protocols and data presented provide a solid foundation for researchers to explore and optimize the bio-based production of adipic acid, contributing to the development of greener chemical manufacturing processes.

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- To cite this document: BenchChem. [Application Note: Synthesis of Adipic Acid from Mucic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166337#using-mucic-acid-as-a-precursor-for-adipic-acid-synthesis]

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